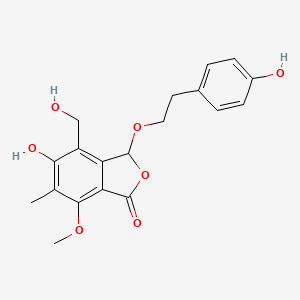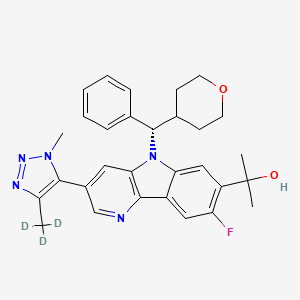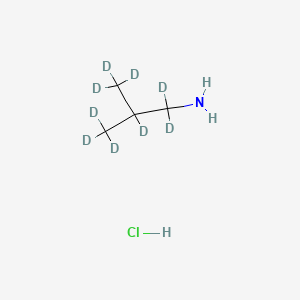
rel-Biperiden-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-Biperiden-d5 is a deuterium-labeled derivative of Biperiden, a muscarinic acetylcholine receptor antagonist. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Biperiden-d5 involves the incorporation of deuterium atoms into the Biperiden molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Biperiden can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions
rel-Biperiden-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rel-Biperiden-d5 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Biperiden.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic profiles.
Analytical Chemistry: Utilized in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for precise quantification and structural analysis.
Mechanism of Action
rel-Biperiden-d5 exerts its effects by acting as a competitive antagonist of acetylcholine at muscarinic acetylcholine receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory and inhibitory neurotransmitters in the corpus striatum, which is crucial for the treatment of Parkinson’s disease and other neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Biperiden: The non-deuterated form of rel-Biperiden-d5, used for similar purposes but without the benefits of deuterium labeling.
Trihexyphenidyl: Another muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson’s disease.
Benztropine: A compound with similar pharmacological properties, used to treat Parkinsonism and extrapyramidal symptoms.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and analytical chemistry.
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21+/m1/s1/i1D,3D,4D,7D,8D |
InChI Key |
YSXKPIUOCJLQIE-FZRQPONZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@H]4C[C@@H]3C=C4)O)[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)


![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)










